2-[(5-cyano-2,4'-bipyridin-6-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a bipyridine core, a thiadiazole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Bipyridine Core: This step involves the coupling of pyridine derivatives under specific conditions to form the bipyridine structure.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the Thiadiazole Ring: This involves cyclization reactions using appropriate reagents and conditions.
Final Coupling: The final step involves coupling the bipyridine and thiadiazole moieties under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE: Unique due to its specific structural features and functional groups.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Bipyridine Compounds: Compounds with bipyridine cores but lacking the thiadiazole ring or cyano group.
Uniqueness
The uniqueness of 2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its combination of a bipyridine core, thiadiazole ring, and cyano group, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 2-({5-CYANO-[2,4’-BIPYRIDIN]-6-YL}SULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10N6OS2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H10N6OS2/c16-7-11-1-2-12(10-3-5-17-6-4-10)19-14(11)23-8-13(22)20-15-21-18-9-24-15/h1-6,9H,8H2,(H,20,21,22) |
InChI Key |
UIEFYZUQGLPIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)SCC(=O)NC2=NN=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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